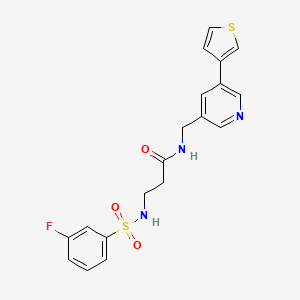
3-(3-fluorophenylsulfonamido)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluorophenylsulfonamido)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.49. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenylsulfonamido)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenylsulfonamido)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
TRPV1 Antagonism and Analgesic Efficacy
Research into analogs of 3-(3-fluorophenylsulfonamido)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has shown promising applications in the field of pain management, particularly through targeting the TRPV1 receptor. Compounds exhibiting TRPV1 antagonism have demonstrated significant potential for treating neuropathic pain. For instance, 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been explored for their high analgesic efficacy, showcasing excellent TRPV1 antagonism and strong anti-allodynic effects in rat neuropathic pain models. These compounds also blocked capsaicin-induced hypothermia in mice, indicating their mechanism of action involves TRPV1 antagonism (Ha et al., 2013). Further exploration into 2-aryl pyridine C-region derivatives of similar compounds has reinforced these findings, with certain compounds demonstrating potent TRPV1 antagonism and promising anti-allodynia effects in mouse models of neuropathic pain (Ryu et al., 2014).
Metabolic Stability and PI3K/mTOR Inhibition
The modification of molecular structures to improve metabolic stability while retaining pharmacological efficacy is a critical area of drug development research. Studies have investigated various heterocycles to replace parts of the molecule to enhance stability and reduce metabolic deacetylation. For example, efforts to optimize phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the development of compounds with improved metabolic stability, indicating the potential of such analogs in cancer therapy (Stec et al., 2011).
Targeting AMPA Receptors for Potentiation
Another area of application involves the potentiation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which has implications for neurological disorders. A biaryl-bis-sulfonamide compound, LY451395, has been identified as a highly selective potentiator of AMPA receptors. This compound's metabolism has been extensively studied in preclinical species, and its mammalian metabolites have been produced using microbial-based surrogate biocatalytic systems. This approach supports the full structural characterization of metabolites, facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)sulfonylamino]-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c20-17-2-1-3-18(9-17)28(25,26)23-6-4-19(24)22-11-14-8-16(12-21-10-14)15-5-7-27-13-15/h1-3,5,7-10,12-13,23H,4,6,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPWUKYCRFKCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

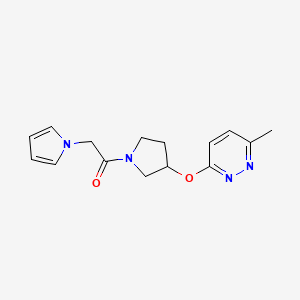
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2606297.png)
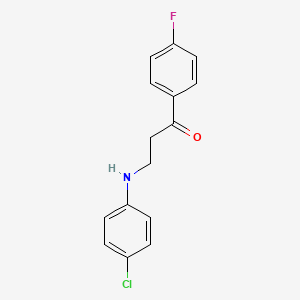
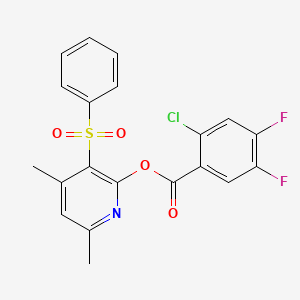
![4-((1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2606303.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide](/img/structure/B2606304.png)
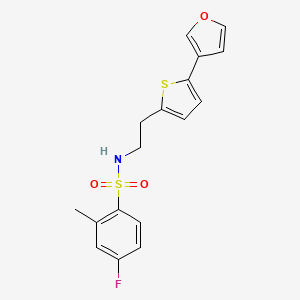
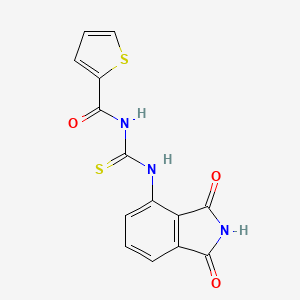
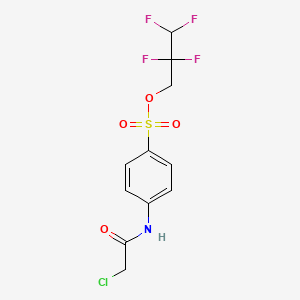
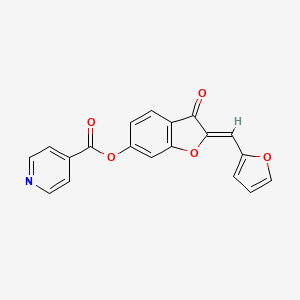
![2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime](/img/structure/B2606310.png)
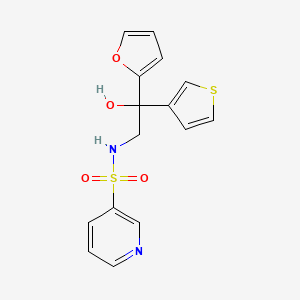
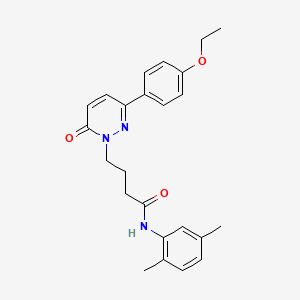
![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)